Methyl tetradec-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

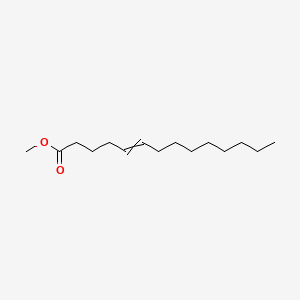

Methyl tetradec-5-enoate is an organic compound with the molecular formula C15H28O2. It is an ester formed from tetradec-5-enoic acid and methanol. This compound is known for its applications in various fields, including agriculture, chemical ecology, and entomology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl tetradec-5-enoate can be synthesized through several methods. One common method involves the esterification of tetradec-5-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the coupling of 1-decyne with 1-bromo-3-chloropropane via the Wittig reaction, followed by a Grignard reaction with methyl chloroformate to yield methyl tetradec-5-ynoate. This intermediate is then reduced using Lindlar catalyst to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Methyl tetradec-5-enoate undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of diols or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Potassium permanganate, ozone.

Reduction: Lithium aluminum hydride.

Major Products Formed

Hydrolysis: Tetradec-5-enoic acid, methanol.

Oxidation: Diols, carboxylic acids.

Reduction: Alcohols.

Aplicaciones Científicas De Investigación

Methyl tetradec-5-enoate has several scientific research applications:

Agricultural Biotechnology: It is used in the production of moth sex pheromones for pest control, providing an alternative to insecticides.

Chemical Ecology: Found in the frontal gland secretions of Neotropical termite soldiers, it plays a role in defense mechanisms.

Entomology: Used as a male attractant for chafers, aiding in pest control by trapping male beetles.

Biomedical Research: Exhibits anti-inflammatory, analgesic, and anti-tumor properties in various animal models.

Mecanismo De Acción

The mechanism of action of methyl tetradec-5-enoate varies depending on its application:

Pest Control: Acts as a pheromone, attracting specific insect species for trapping.

Biomedical Research: The compound interacts with molecular targets involved in inflammation and tumor growth, though the exact pathways are still under investigation.

Comparación Con Compuestos Similares

Methyl tetradec-5-enoate can be compared with other similar compounds such as:

Methyl (Z)-tetradec-5-enoate: A stereoisomer with similar applications in pest control.

2-(E)-Nonen-1-ol: Another male attractant for chafers, used in similar pest control applications.

L-isoleucine methyl ester: Used in pheromone synthesis for other insect species.

This compound is unique due to its specific applications in pest control and its presence in termite defense mechanisms, which are not commonly found in other similar compounds.

Actividad Biológica

Methyl tetradec-5-enoate, a long-chain unsaturated fatty acid ester, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Molecular Formula: C15H28O2

Molecular Weight: Approximately 240.39 g/mol

Structure: The compound features a tetradecene chain with a double bond at the fifth carbon position.

This compound exhibits several biological activities primarily through its interactions with cellular pathways and molecular targets:

- Fatty Acid Metabolism: As an unsaturated fatty acid, it plays a role in fatty acid metabolism, particularly in mitochondrial β-oxidation processes. This pathway is crucial for energy production and metabolic regulation in cells.

- Cell Mobility Inhibition: Research indicates that this compound can inhibit cellular mobility, particularly in cancer cell lines such as melanoma. This suggests potential applications in cancer therapy by modulating cell migration and invasion .

Inhibition of Cancer Cell Mobility

A study highlighted the effect of this compound on melanoma cells, demonstrating that it significantly reduces their migratory capabilities. This property is essential for developing therapeutic strategies against metastatic cancer.

Interaction with Molecular Targets

The compound may interact with specific enzymes or receptors involved in signaling pathways that regulate cell proliferation and migration. However, detailed molecular targets remain to be fully elucidated .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with several related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl tetradec-2-enoate | Unsaturated fatty acid ester (C14) | Double bond at position 2; significant bioactivity |

| Ethyl dodecanoate | Saturated fatty acid ester (C12) | Shorter carbon chain; different physical properties |

| Ethyl tetradec-7-enoate | Unsaturated ester (C14) | Double bond at position 7; varied reactivity |

| Ethyl hexadec-9-enoate | Unsaturated ester (C16) | Longer carbon chain influencing physical properties |

This compound's unique structural characteristics contribute to its distinct reactivity and biological activities compared to these similar esters.

Case Studies and Applications

-

Cancer Therapeutics:

- A significant body of research has focused on the potential of this compound as a therapeutic agent in oncology. Its ability to inhibit cell mobility could be harnessed to prevent metastasis in various cancers.

- Biomarker Development:

- Industrial Applications:

Propiedades

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.